1-Methyl-6-nitro-1H-indazol-3(2H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
1-methyl-6-nitro-2H-indazol-3-one |
InChI |
InChI=1S/C8H7N3O3/c1-10-7-4-5(11(13)14)2-3-6(7)8(12)9-10/h2-4H,1H3,(H,9,12) |
InChI Key |
RVLYTYFKMGDGBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 Methyl 6 Nitro 1h Indazol 3 2h One
Reactions Involving the Nitro Group
The nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution and is itself susceptible to various transformations, most notably reduction.
Reduction of the Nitro Moiety to Amino Functionality
The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion is crucial for the synthesis of various biologically active molecules. For a compound like 1-methyl-6-nitro-1H-indazol-3(2H)-one, this reaction would yield 6-amino-1-methyl-1H-indazol-3(2H)-one. A variety of reagents are available for this purpose, ranging from catalytic hydrogenation to the use of metal reductants in acidic media.
The choice of reducing agent is critical to ensure chemoselectivity, especially in molecules with multiple reducible functional groups. Common methods applicable to nitroarenes include:
Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are employed with hydrogen gas. This method is often clean and efficient.
Metal/Acid Reduction: Classic examples include the use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used with a catalyst (e.g., Pd/C) to transfer hydrogen to the nitro group.
Other Metal-Based Reductions: Zinc or magnesium powder with agents like hydrazine glyoxylate (B1226380) can also achieve this reduction, sometimes with greater selectivity for the nitro group over other reducible functionalities.
While no specific examples for the reduction of this compound are documented in the searched literature, the reduction of the related compound, 3-methyl-6-nitro-1H-indazole, to 3-methyl-1H-indazol-6-amine has been reported using tin(II) chloride in concentrated hydrochloric acid. This suggests that similar conditions could potentially be applied to the title compound.
Table 1: General Conditions for Nitro Group Reduction
| Reagent System | Catalyst/Medium | General Applicability |
|---|---|---|
| H₂ | Pd/C, PtO₂, Raney Ni | Aromatic and aliphatic nitro compounds |
| Fe, Sn, Zn | HCl, Acetic Acid | Aromatic nitro compounds |
| Hydrazine, Ammonium formate | Pd/C | Transfer hydrogenation for aromatic nitro groups |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Mild reduction of nitroarenes |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Reduction of nitroarenes |
Other Transformations and Substitutions at the Nitro Position
Beyond reduction to the amine, the nitro group can undergo partial reduction to intermediate oxidation states such as nitroso or hydroxylamine (B1172632) derivatives. These transformations require carefully controlled reaction conditions. For instance, the reduction of aromatic nitro compounds with zinc dust in the presence of ammonium chloride can yield the corresponding N-arylhydroxylamine.
Direct substitution of the nitro group is generally difficult but can be achieved under specific nucleophilic aromatic substitution (SₙAr) conditions, particularly if the ring is highly activated by other electron-withdrawing groups. However, there is no specific information available in the searched literature regarding such transformations for this compound.
Reactivity of the Indazolone Ring System
The indazolone core is a bicyclic heterocyclic system that possesses a unique reactivity pattern due to the fusion of an aromatic benzene ring with a pyrazole-derived lactam ring.
C-H Functionalization Reactions (e.g., Amidation, Annulation)
Direct C-H functionalization is a powerful tool for the modification of heterocyclic cores. For indazole systems, transition-metal-catalyzed reactions, particularly with palladium and rhodium, have been developed. These reactions allow for the introduction of various substituents at different positions of the indazole ring.
For example, studies on related indazole derivatives have shown that C-H alkenylation can occur. In one instance, 1-methyl-4-nitroindazole was reported to undergo C-7 alkenylation. nih.gov While this demonstrates the feasibility of C-H functionalization on a nitro-substituted methyl-indazole, it is important to note that this is a different isomer and lacks the 3-oxo functionality. The electronic and steric environment of this compound would significantly influence the regioselectivity of such reactions. No specific C-H functionalization reactions for this compound have been found in the searched literature.
Ring Opening and Rearrangement Processes
The synthesis of 1,2-dihydro-3H-indazol-3-ones can be achieved through photochemical methods involving o-nitrobenzyl alcohol derivatives. nih.govacs.orgorganic-chemistry.org This process proceeds through an o-nitrosobenzaldehyde intermediate, which then undergoes cyclization with an amine. nih.govacs.orgorganic-chemistry.org This synthetic route implies a potential for the reverse reaction, a ring-opening process, under certain conditions.
A related transformation is the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes, which involves a ring-opening of the indole (B1671886) and re-cyclization. rsc.org For example, 6-nitroindole (B147325) can be converted to 6-nitro-1H-indazole-3-carboxaldehyde. rsc.org Although this pertains to the synthesis of indazoles rather than the reactivity of indazolones, it highlights the potential for ring rearrangements in related bicyclic nitrogen heterocycles. There is no direct evidence from the searched literature for ring-opening or rearrangement reactions of this compound itself.
Electrophilic and Nucleophilic Reactions on the Indazolone Core
The electronic nature of the indazolone ring, influenced by the electron-withdrawing nitro group and the lactam moiety, will govern its susceptibility to electrophilic and nucleophilic attack. The benzene part of the ring is deactivated towards electrophilic aromatic substitution due to the nitro group.
Reactions at the nitrogen atoms or the carbonyl group are more likely. For instance, the NH group of the parent 6-nitro-1H-indazole reacts with formaldehyde (B43269) (an electrophile) in aqueous HCl to afford the (6-nitro-1H-indazol-1-yl)methanol derivative. nih.govacs.orgresearchgate.net This indicates that the N1 position is nucleophilic. In this compound, the N1 position is already substituted with a methyl group.
A Chinese patent describes the methylation of 3-methyl-6-nitro-1H-indazole using methyl carbonate and a base, which results in the formation of 2,3-dimethyl-6-nitro-2H-indazole, indicating alkylation at the N2 position. google.comgoogle.com This suggests that the N2 position of the indazolone ring in the title compound could also be a site for electrophilic attack, although its reactivity would be influenced by the adjacent carbonyl group.
The carbonyl group at the C3 position could potentially undergo nucleophilic attack, a characteristic reaction of lactams, though this might lead to ring-opening under harsh conditions. No specific examples of such reactions for this compound were found in the performed searches.
Reactivity at the N-Methyl Substituent (e.g., Functionalization, Stability)
No specific studies detailing the reactivity, functionalization, or stability of the N-methyl substituent on this compound were identified. While the synthesis of N-methyl nitroindazoles has been described, research on the subsequent chemical transformations involving the methyl group itself is not available in the reviewed sources. rsc.org General organic chemistry principles suggest that N-methyl groups can sometimes be subject to oxidation or dealkylation under specific conditions, but no documented examples for this particular indazolone were found.
Addition Reactions of Indazolone Derivatives (e.g., with Formaldehyde)
The scientific literature contains extensive research on the addition of formaldehyde to indazole derivatives; however, these studies focus on indazoles with an unsubstituted N-H group. nih.govnih.govacs.org Specifically, 6-nitro-1H-indazole reacts with formaldehyde in acidic or neutral conditions to yield (6-nitro-1H-indazol-1-yl)methanol. nih.govacs.org This reaction is an addition to the nitrogen of the indazole ring.
The requested compound, this compound, already possesses a methyl group at the N1 position, precluding the type of formaldehyde addition reaction extensively studied for its NH-analogs. No literature was found describing other modes of formaldehyde addition to this specific N-methylated indazolone.
Mechanistic Investigations of Formaldehyde Addition Processes to Nitroindazoles
Detailed mechanistic studies, supported by both experimental (NMR, X-ray crystallography) and theoretical (B3LYP/6-311++G(d,p) level) investigations, have been published for the addition of formaldehyde to various nitro-1H-indazoles. nih.govacs.orgresearchgate.net These studies elucidate the process of forming N1-CH₂OH derivatives from the corresponding NH-indazoles.
The proposed mechanism under acidic conditions involves the reaction of the neutral indazole tautomer with protonated formaldehyde. nih.govacs.org The stability of the resulting isomers and the reaction pathways have been thoroughly analyzed for compounds like 6-nitro-1H-indazole. nih.govacs.org However, this mechanism is fundamentally based on the presence of a reactive N-H bond and is therefore not applicable to this compound. No mechanistic investigations concerning addition reactions for the specified N-methylated indazolone were found.
Due to the lack of specific research on the requested compound and its reactivity in the specified transformations, it is not possible to generate the detailed, scientifically accurate article as outlined.
Advanced Structural Elucidation and Spectroscopic Analysis for Mechanistic and Isomerization Studies
Application of Nuclear Magnetic Resonance Spectroscopy for Regio- and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For substituted indazoles, NMR is particularly crucial for distinguishing between constitutional isomers, such as N1 and N2 alkylated products, which often form simultaneously during synthesis. The methylation of 6-nitro-1H-indazole, for instance, can yield both 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole, making regiochemical assignment essential researchgate.net.
Proton (¹H) NMR provides initial insights into the substitution pattern on the aromatic ring through the chemical shifts and coupling constants of the protons. In a study on the reaction of nitro-1H-indazoles with formaldehyde (B43269), ¹H NMR was used to confirm the formation of 1-substituted derivatives in DMSO-d₆ solvent nih.govacs.org. The chemical shifts of the methylene (CH₂) and hydroxyl (OH) protons in these adducts, as well as the aromatic protons, are sensitive to the position of the nitro group and the point of substitution on the indazole ring nih.govsemanticscholar.org.
To achieve unambiguous structural assignment, especially in complex cases, multinuclear NMR, including ¹³C and ¹⁵N NMR, is employed. These techniques provide direct information about the carbon skeleton and the nitrogen environment within the heterocyclic core.
Computational methods, such as Gauge-Invariant Atomic Orbital (GIAO) calculations, are often used in conjunction with experimental data to provide a sound theoretical basis for the observed chemical shifts nih.govacs.orgsemanticscholar.org. For instance, B3LYP/6-311++G(d,p) level calculations have been used to predict NMR absolute shieldings, which aids in the definitive assignment of ¹³C and ¹⁵N signals and helps differentiate between isomers that may have very similar ¹H NMR spectra nih.govacs.org. The characterization of 2-substituted indazole derivatives, which can be challenging to isolate and identify, has been successfully achieved for the first time through the application of multinuclear NMR techniques nih.govacs.orgsemanticscholar.org.
The following table illustrates typical NMR chemical shift data used for the characterization of substituted nitroindazoles.
| Nucleus | Functional Group | Chemical Shift (δ, ppm) Range | Remarks |
| ¹H | Aromatic C-H | 7.5 - 9.0 | Highly dependent on the position of the nitro group and other substituents. |
| N-CH₃ | 3.8 - 4.2 | The chemical shift can vary slightly between N1 and N2 isomers. | |
| ¹³C | Aromatic C-H | 110 - 130 | Provides information on the carbon framework of the benzene (B151609) ring portion. |
| Aromatic C-q | 130 - 150 | Includes carbons attached to nitrogen and the nitro group. | |
| N-CH₃ | 30 - 35 | Confirms the presence and environment of the methyl group. | |
| ¹⁵N | Pyrrolic Nitrogen (N1) | -160 to -180 | Chemical shift is sensitive to substitution and electronic environment. |
| Pyridinic Nitrogen (N2) | -80 to -100 | Distinctly different from the N1 signal, allowing for clear isomer differentiation. |
X-Ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis
While NMR provides detailed structural information in solution, X-ray crystallography offers definitive proof of a molecule's connectivity, configuration, and conformation in the solid state. This technique is invaluable for validating assignments made by spectroscopic methods and for revealing subtle structural details such as bond lengths, bond angles, and intermolecular interactions.
Although crystal structure data for 1-Methyl-6-nitro-1H-indazol-3(2H)-one is not publicly available, analysis of closely related compounds provides significant insight. For example, the crystal structure of 1-(6-Nitro-1H-indazol-1-yl)ethanone has been determined, revealing critical structural features researchgate.net. In this molecule, the core indazole moiety is essentially planar, and the crystal packing is stabilized by weak C—H⋯O and C—H⋯N hydrogen bonds, which form layers that associate through π-stacking interactions to create a three-dimensional network researchgate.net. Such analyses are crucial for understanding the supramolecular chemistry of these compounds.
The first X-ray structures for several (1H-indazol-1-yl)methanol derivatives have also been reported, confirming their N1 substitution pattern nih.govacs.org. These structures often reveal dimerization through intermolecular O–H⋯N hydrogen bonds acs.org.
The table below summarizes key crystallographic data obtained for the analogue 1-(6-Nitro-1H-indazol-1-yl)ethanone, demonstrating the type of precise structural information yielded by this method researchgate.net.
| Parameter | Value |
| Chemical Formula | C₉H₇N₃O₃ |
| Molecular Weight | 205.18 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.8919 (1) Åb = 20.4831 (6) Åc = 11.2580 (4) Åβ = 92.757 (1)° |
| Volume (V) | 896.43 (5) ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density (Dx) | 1.520 Mg m⁻³ |
Mass Spectrometry for Product Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. It is a highly sensitive method that requires only a small amount of sample.
For this compound, the first step in analysis would be the determination of its accurate molecular weight via the molecular ion peak (M⁺) in the mass spectrum. This experimental value can be compared to the calculated exact mass to confirm the elemental composition. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are often used for the analysis of related compounds like 3-Iodo-1-methyl-6-nitro-1H-indazole bldpharm.com.
Theoretical and Computational Chemistry Studies of 1 Methyl 6 Nitro 1h Indazol 3 2h One
Electronic Structure and Molecular Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, providing a framework for understanding chemical bonding and electronic properties. openstax.org The electronic structure of 1-Methyl-6-nitro-1H-indazol-3(2H)-one is defined by the arrangement of its constituent atoms: a bicyclic indazole core, a methyl group on one nitrogen, a nitro group on the benzene (B151609) ring, and a carbonyl group on the pyrazole (B372694) ring. The combination of atomic orbitals forms molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). openstax.org
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting molecular stability and reactivity. researchgate.net Methods like B3LYP with various basis sets (e.g., 6-311G*, 6-311++G(d,p)) are commonly employed to optimize molecular geometries and calculate electronic properties. researchgate.netnih.govacs.org
For related nitro-indazole derivatives, DFT calculations have been used to determine key reactivity descriptors. researchgate.net These calculations provide quantitative measures that help predict how the molecule will behave in chemical reactions.
Table 1: Calculated Quantum Chemical Reactivity Descriptors for Analogous Molecules This table, based on data from studies on similar heterocyclic compounds, illustrates the types of parameters derived from quantum chemical calculations. researchgate.netnih.gov
| Parameter | Symbol | Description | Implication for Reactivity |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Higher values indicate a greater tendency to donate electrons. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Lower values indicate a greater tendency to accept electrons. |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO. | A smaller gap suggests higher reactivity and lower stability. researchgate.net |
| Electronegativity | χ | The ability of an atom or molecule to attract electrons. | Influences the polarity of bonds and interactions. |
| Hardness | η | Resistance to change in electron distribution. | A measure of stability; related to the energy gap. |
| Softness | S | The reciprocal of hardness. | Higher softness corresponds to higher reactivity. |
| Electrophilicity Index | ω | A measure of a molecule's ability to act as an electrophile. | Higher values indicate a stronger electrophile. researchgate.netnih.gov |
This table is a representative example of data generated from DFT calculations.
Studies on 6-nitro-1H-indazoles show that the position of substituents significantly affects thermodynamic stability. B3LYP/6-311++G(d,p) calculations on isomers of (nitro-1H-indazol-1-yl)methanol revealed that the 1-substituted isomer is consistently more stable than the 2-substituted isomer. nih.govacs.org This suggests that for the title compound, the 1-methyl substitution is likely the more thermodynamically favorable configuration compared to a hypothetical 2-methyl isomer.
Reaction Mechanism Investigations through Computational Modeling
Computational modeling is a cornerstone for investigating reaction mechanisms, allowing for the exploration of pathways that are difficult to observe experimentally. rsc.org For indazole derivatives, theoretical studies have successfully elucidated mechanisms for reactions such as the addition of formaldehyde (B43269). nih.govacs.org
The process involves mapping the potential energy surface of the reaction. Starting from the optimized structures of the reactants, computational methods search for transition states (the energetic peaks) and intermediates (energetic valleys) that connect reactants to products. nih.gov This provides a step-by-step view of the bond-breaking and bond-forming processes. For a reaction involving this compound, modeling could predict whether a reaction proceeds through a one-step (concerted) or multi-step (stepwise) mechanism. mdpi.com
A key goal of computational reaction modeling is the characterization of transition states (TS). A transition state is an unstable, transient species representing the highest energy point along a reaction coordinate. nih.gov Its structure provides crucial information about the mechanism. Calculations can determine the geometry of the TS and, importantly, the activation energy (energy barrier), which is the energy difference between the reactants and the transition state. mdpi.com
The activation energy is a primary determinant of the reaction rate. A lower energy barrier corresponds to a faster reaction. Computational studies on the cycloaddition reactions of related nitro-compounds have successfully calculated activation enthalpies (ΔH‡) and Gibbs free energies of activation (ΔG‡) to predict reaction feasibility and regioselectivity. mdpi.com
Table 2: Illustrative Energy Profile Data from a Computational Reaction Study This table represents typical data obtained from the computational investigation of a reaction mechanism, such as the cycloaddition of a nitro-substituted compound. mdpi.com
| Species | Description | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Starting materials | 0.0 | 0.0 |
| Transition State (TS) | Highest energy point on the reaction path | ΔH‡ | ΔG‡ |
| Products | Final compounds | ΔHr | ΔGr |
This table is a conceptual representation of the energy profile for a chemical reaction.
Tautomerism and Conformational Analysis of Indazolone Derivatives
Indazole and its derivatives are known to exhibit annular tautomerism, primarily existing as 1H- and 2H-tautomers. nih.govresearchgate.net Theoretical calculations have shown that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer. nih.gov However, for the title compound, this compound, the nitrogen at position 1 is already substituted, preventing simple annular tautomerism. Instead, keto-enol tautomerism is possible, where the indazolone (keto form) could exist in equilibrium with its 3-hydroxy-1H-indazole (enol form) tautomer.
Computational studies on related 1,5,6,7-tetrahydro-4H-indazol-4-ones have demonstrated the utility of DFT (B3LYP/6-31G**) and other methods in determining the relative stability of different tautomeric forms. nih.govdoaj.org These studies found that while the enol (OH) form was clearly unfavorable, the energy difference between the two annular (NH) tautomers was very small, and the most stable form depended on the substitution pattern and the calculation method used. nih.gov
Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, this would include the orientation of the nitro group relative to the fused ring system. X-ray crystallography and computational studies on the related 1-allyl-6-nitro-1H-indazole showed that the fused-ring system is nearly planar and makes a dihedral angle of 11.34° with the nitro group. researchgate.netnih.gov Similar calculations for the title compound could predict the most stable conformation of its nitro and methyl groups.
Table 3: Calculated Relative Energies of Tautomers for Tetrahydro-4H-indazol-4-one Derivatives (B3LYP/6-31G )** This table, adapted from a study on related indazolones, shows how computational chemistry can predict the most stable tautomer. nih.gov
| Compound Derivative | Relative Energy (1H-tautomer) (kJ mol–1) | Relative Energy (2H-tautomer) (kJ mol–1) | Most Stable Tautomer (Calculated) |
| Unsubstituted | 1.1 | 0.0 | 2H |
| 6,6-dimethyl | 1.2 | 0.0 | 2H |
| 3-methyl | 0.0 | -1.7 | 2H |
| 3,6,6-trimethyl | 0.0 | -1.9 | 2H |
Source: Adapted from theoretical studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones. nih.gov
Molecular Dynamics Simulations for Understanding Chemical Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov While quantum mechanics is often used for static properties and reaction pathways, MD is ideal for understanding the dynamic behavior of a molecule, particularly its interactions with its environment, such as a solvent or a biological macromolecule like an enzyme. mdpi.comajchem-a.com
For a compound like this compound, which could be a candidate for drug design, MD simulations are crucial for predicting its binding stability within a target protein's active site. nih.gov The simulation tracks the molecule's position and velocity over nanoseconds, providing insights into the stability of the complex. mdpi.com Key parameters are analyzed to quantify this stability.
Table 4: Key Parameters in Molecular Dynamics Simulations This table defines common metrics used in MD simulations to assess the stability and dynamics of a molecule-protein complex. mdpi.commdpi.com
| Parameter | Symbol | Description | Indication of Stability |
| Root Mean Square Deviation | RMSD | Measures the average deviation of a protein's backbone atoms over time compared to a reference structure. | A low and stable RMSD value suggests the protein-ligand complex is stable and has reached equilibrium. ajchem-a.com |
| Root Mean Square Fluctuation | RMSF | Measures the fluctuation of individual amino acid residues over the course of the simulation. | Highlights flexible regions of the protein; low fluctuation in the binding site indicates stable interaction. |
| Radius of Gyration | Rg | Measures the compactness of the protein structure. | A stable Rg value indicates that the protein is not unfolding and remains compact. mdpi.com |
| Solvent Accessible Surface Area | SASA | The surface area of the molecule that is accessible to a solvent. | Lower SASA values in a complex can indicate higher stability and tighter binding. ajchem-a.com |
| Hydrogen Bonds | H-bonds | The number of hydrogen bonds formed between the ligand and the protein over time. | A consistent number of H-bonds suggests a stable binding interaction. mdpi.com |
This table provides definitions for common MD simulation analysis parameters.
In studies of other indazole derivatives, MD simulations have confirmed stable binding to enzymes, showing minimal structural deviation and strong intermolecular interactions, which supports their potential as biological inhibitors. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Methyl-6-nitro-1H-indazol-3(2H)-one, and how are reaction conditions optimized to improve yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions using hydrazine derivatives and nitro-substituted precursors. For example, methylhydrazine can react with nitro-substituted ketones under reflux conditions in polar solvents (e.g., ethanol or DMF). Optimization involves adjusting temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios of reactants. Characterization via H NMR (e.g., δ 3.77 ppm for methyl groups) and IR spectroscopy (e.g., 1668 cm for carbonyl groups) is critical to confirm purity . Yields can be improved by iterative recrystallization or column chromatography .
Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to identify methyl (δ 3.7–4.0 ppm) and nitro group environments. IR spectroscopy detects carbonyl (1650–1700 cm) and nitro (1520–1350 cm) stretches.
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refines bond lengths and angles. For example, SHELXL’s "L.S." command minimizes residual density, and "SIMU" restraints handle disorder in nitro groups .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?
- Methodological Answer : Discrepancies often arise in predicted vs. observed regioselectivity (e.g., nitro group orientation). To resolve this:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare with experimental NMR/X-ray data.
- Validate computational models using high-resolution SXRD data to refine torsional angles and hydrogen bonding networks .
- Use iterative refinement in SHELXL to adjust thermal parameters and occupancy ratios for disordered atoms .
Q. How can SHELXL and SHELXT be utilized in refining the crystal structure of this compound, especially when dealing with twinned data or high-resolution datasets?
- Methodological Answer :
- SHELXT : Automates space-group determination using intensity statistics (e.g., values) and resolves twinning via the "TWIN" command. Input pre-processed data (HKL format) with likely elements (C, H, N, O) .
- SHELXL : For high-resolution data (<1.0 Å), use "AFIX" commands to model hydrogen atoms and "DELU" restraints for anisotropic displacement parameters. For twinned crystals, apply "BASF" to scale twin fractions .
Q. What methodological considerations are critical when designing multi-step synthetic pathways for derivatives of this compound to enhance pharmacological activity?
- Methodological Answer :
- Functionalization : Introduce substituents at the 3-position (e.g., alkyl/acyl groups) via nucleophilic substitution or Pd-catalyzed cross-coupling. Monitor regioselectivity using LC-MS and N NMR .
- Biological Screening : Use in vitro assays (e.g., enzyme inhibition IC) to prioritize derivatives. For example, nitroimidazole derivatives show potential as radiopharmaceuticals; optimize lipophilicity (LogP) via HPLC retention time analysis .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the biological activity of this compound derivatives across different assay platforms?
- Methodological Answer :
- Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition).
- Analyze solvent effects (e.g., DMSO vs. aqueous buffers) on compound solubility and aggregation.
- Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 95–96°C (recrystallized from ethanol) | |
| H NMR (DMSO-) | δ 3.77 ppm (s, 3H, CH) | |
| IR (KBr) | 1668 cm (C=O stretch) | |
| SHELXL Refinement -factor | <5% for high-resolution data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
